REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:15]=[C:14]2[C:9]([C:10]([NH:16][C:17]3[CH:21]=[C:20]([CH2:22][C:23]([NH:25][C:26]4[CH:31]=[CH:30][CH:29]=[C:28]([F:32])[CH:27]=4)=[O:24])[NH:19][N:18]=3)=[N:11][CH:12]=[N:13]2)=[CH:8][CH:7]=1.[CH2:33]([NH:35][CH2:36][CH2:37][OH:38])[CH3:34].CN(C)C(=O)C>O>[CH2:33]([N:35]([CH2:36][CH2:37][OH:38])[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:15]=[C:14]2[C:9]([C:10]([NH:16][C:17]3[CH:21]=[C:20]([CH2:22][C:23]([NH:25][C:26]4[CH:31]=[CH:30][CH:29]=[C:28]([F:32])[CH:27]=4)=[O:24])[NH:19][N:18]=3)=[N:11][CH:12]=[N:13]2)=[CH:8][CH:7]=1)[CH3:34]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCOC1=CC=C2C(=NC=NC2=C1)NC1=NNC(=C1)CC(=O)NC1=CC(=CC=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After a period of 12-16 hours (ideally 12 hours) the reaction is cooled back to about 85° C.
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature between 80-85° C
|
Type
|
CUSTOM
|
Details
|
is adjusted to 80° C.
|
Type
|
CUSTOM
|
Details
|
expected yield)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 20° C. in a carefully controlled manner over a period of about 20 hours so as
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
to crystallise the product in the required form
|
Type
|
CUSTOM
|
Details
|
of a size sufficient to afford a good filtration rate
|
Type
|
FILTRATION
|
Details
|
The product is then filtered
|
Type
|
WASH
|
Details
|
washed with a mixture of water/N,N-dimethylacetamide and acetonitrile
|
Type
|
CUSTOM
|
Details
|
to afford a hydrated form of the product
|
Type
|
WAIT
|
Details
|
is slurried in situ for a period
|
Type
|
FILTRATION
|
Details
|
(ideally 2 hours) with warm acetonitrile (ideally at a temperature of 40° C.) then filtered
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed with more acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried (in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCCOC1=CC=C2C(=NC=NC2=C1)NC1=NNC(=C1)CC(=O)NC1=CC(=CC=C1)F)CCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |